molecular formula C19H13BrN2O3S B2853709 (Z)-methyl 2-((2-bromobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865180-95-6

(Z)-methyl 2-((2-bromobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2853709
CAS No.: 865180-95-6
M. Wt: 429.29
InChI Key: RGBAFLYYDCZBGM-VZCXRCSSSA-N
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Description

(Z)-methyl 2-((2-bromobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromobenzoyl group, a prop-2-yn-1-yl group, and a dihydrobenzo[d]thiazole ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-((2-bromobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multiple steps. One common method starts with the preparation of the dihydrobenzo[d]thiazole core, followed by the introduction of the bromobenzoyl group through a nucleophilic substitution reaction. The prop-2-yn-1-yl group is then added via an alkylation reaction. The final step involves the formation of the imino group through a condensation reaction with methylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-((2-bromobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the imino group to an amine or to reduce the bromobenzoyl group.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles to create derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-((2-bromobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules. It may also serve as a probe for investigating cellular processes.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It could be investigated for its ability to interact with specific molecular targets, such as enzymes or receptors, which could lead to the development of new drugs.

Industry

In industrial applications, this compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-((2-bromobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-methyl 2-((2-chlorobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
  • (Z)-methyl 2-((2-fluorobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
  • (Z)-methyl 2-((2-iodobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Uniqueness

What sets (Z)-methyl 2-((2-bromobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate apart from similar compounds is the presence of the bromobenzoyl group, which can significantly influence its reactivity and interaction with biological molecules. This makes it a valuable compound for specific applications where the bromine atom plays a crucial role.

Properties

IUPAC Name

methyl 2-(2-bromobenzoyl)imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O3S/c1-3-10-22-15-9-8-12(18(24)25-2)11-16(15)26-19(22)21-17(23)13-6-4-5-7-14(13)20/h1,4-9,11H,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBAFLYYDCZBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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